Bismuth Subnitrate

Description

Properties

Key on ui mechanism of action |

Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. |

|---|---|

CAS No. |

54392-33-5 |

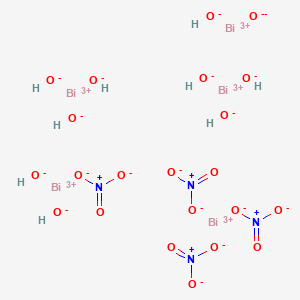

Molecular Formula |

Bi5H9N4O22 |

Molecular Weight |

1461.99 g/mol |

IUPAC Name |

pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |

InChI Key |

QGWDKKHSDXWPET-UHFFFAOYSA-E |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |

boiling_point |

Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |

Color/Form |

HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |

density |

4.928 |

melting_point |

Decomposes at 260 260 °C DECOMP |

physical_description |

Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |

solubility |

Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Characterization

Advanced X-ray Diffraction Techniques for Crystal Structure Determination

X-ray diffraction stands as a cornerstone in the characterization of crystalline materials like bismuth subnitrate. Different X-ray techniques offer unique insights into its structure, from bulk phase purity to the exact positioning of individual atoms.

Powder X-ray diffraction (PXRD) is an indispensable tool for the routine analysis of bismuth subnitrate. americanpharmaceuticalreview.com This technique provides a characteristic diffraction pattern, a "fingerprint," for the crystalline phases present in a bulk sample. ncl.ac.uk By comparing the experimental PXRD pattern of a synthesized bismuth subnitrate sample to reference patterns from crystallographic databases, one can confirm its phase identity. qmul.ac.uk

Furthermore, PXRD is crucial for assessing the phase purity of the material. americanpharmaceuticalreview.comncl.ac.uk The presence of impurity phases, such as other bismuth oxides or different basic bismuth nitrate (B79036) species, will manifest as additional peaks in the diffraction pattern. researchgate.net In-situ synchrotron X-ray radiation powder diffraction has been employed to study the hydrothermal synthesis and thermal decomposition of basic bismuth(III) nitrates, allowing for the identification of intermediate phases. rsc.org For instance, the transformation of Bi₆O₄(OH)₄₆·4H₂O to other basic bismuth nitrate forms before its final decomposition to α-Bi₂O₃ can be monitored. rsc.org

For an unambiguous determination of the atomic arrangement, single-crystal X-ray diffraction (SCXRD) is the gold standard. This technique, when applied to a suitable single crystal of bismuth subnitrate, can elucidate the precise coordinates of each atom within the unit cell, bond lengths, bond angles, and the crystal's space group.

Studies have revealed that basic bismuth nitrates can crystallize in various space groups depending on the specific composition and crystallization conditions. For instance, a basic bismuth nitrate with the composition [Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅ was found to have a monoclinic space group P2₁ when formed via slow crystal growth. researchgate.net A re-investigation of Bi₂O₂(OH) using single-crystal X-ray diffraction at 100 K revealed a structure in the orthorhombic space group Pna2₁, a lower symmetry than the previously reported Cmc2₁ structure at 173 K. iucr.org This transition from a disordered to an ordered arrangement of the nitrate anions highlights the detailed structural insights achievable with SCXRD. iucr.org

While X-ray diffraction is excellent for locating heavy atoms like bismuth, it is less sensitive to lighter elements such as oxygen and hydrogen. Neutron powder diffraction (NPD) provides a crucial complementary technique. Neutrons scatter from atomic nuclei, and the scattering cross-section does not depend systematically on the atomic number. This makes NPD particularly effective for accurately locating light atoms, including the hydrogen atoms in hydroxide (B78521) groups and water molecules within the bismuth subnitrate structure.

Molecular and Supramolecular Architecture of Bismuth Subnitrate Species

The crystal structure of bismuth subnitrate is not a simple ionic lattice but rather a complex assembly of polynuclear cationic clusters and charge-balancing nitrate anions. This hierarchical structure gives rise to its characteristic properties.

A defining feature of many basic bismuth salts is the presence of discrete polyoxo/hydroxo cationic clusters. In the case of bismuth subnitrate, the hexanuclear cluster [Bi₆O₄(OH)₄]⁶⁺ is a prominent and well-characterized species. rsc.org This cluster consists of a central tetrahedron of four oxygen atoms with six bismuth atoms located above the centers of the six edges of a Bi₄ tetrahedron. The hydroxide groups are attached to the bismuth atoms.

Research has shown that other related clusters can also exist, such as [Bi₆O₅(OH)₃]⁵⁺. rsc.org In-situ diffraction studies have followed the hydrothermal synthesis of various basic bismuth nitrates, identifying compounds containing these distinct clusters. rsc.org The specific cluster formed can depend on the synthetic conditions. The structure of a basic bismuth nitrate with the composition [Bi₆O₄(OH)₄]₀.₅₄(₁)[Bi₆O₅(OH)₃]₀.₄₆(₁)(NO₃)₅.₅₄(₁) was determined using a combination of X-ray and neutron diffraction data. researchgate.net

The polyoxo/hydroxo clusters and nitrate anions organize into extended, often layered, structures. These layers are a recurring motif in the crystal chemistry of bismuth oxy-compounds. doi.org In some phases, such as Bi₂O₂(OH), the structure is described as consisting of [Bi₂O₂]²⁺ layers that are parallel to each other. iucr.org

Structural Dimorphism and Phase Transitions

Bismuth subnitrate, specifically the basic bismuth(III) nitrate Bi₂O₂(OH), exhibits structural dimorphism, existing in different crystal structures depending on the temperature. iucr.orgresearchgate.net A structural phase transition has been identified for this compound between 173 K and 100 K. iucr.orgiucr.org At the higher temperature of 173 K, the compound crystallizes in the orthorhombic space group Cmc2₁, while at the lower temperature of 100 K, it transitions to a structure with lower symmetry, the orthorhombic space group Pna2₁. iucr.orgnih.gov

The relationship between these two crystal structures is described as a klassengleiche group-subgroup relationship of index 2. iucr.orgresearchgate.net A key difference between the two phases is the ordering of the nitrate anion. In the higher-temperature Cmc2₁ structure, the nitrate group exhibits orientational disorder. researchgate.netnih.gov Upon cooling to 100 K, this disorder is resolved, and the nitrate anions become fully ordered in the Pna2₁ structure. researchgate.net

Analysis of Structural Defects and Microstructural Features

Characterization of Oxygen Vacancies and Other Lattice Imperfections

Lattice imperfections, particularly oxygen vacancies, are common intrinsic defects in bismuth-based oxides and related compounds. researchgate.net These vacancies significantly influence the physicochemical properties of the materials. researchgate.net The formation of oxygen vacancies involves the removal of lattice oxygen atoms, which can be induced through various methods such as chemical doping, hydrogen reduction, or electron irradiation. beilstein-journals.org For instance, under a 200 keV electron beam, the breaking of the weaker Bi-O bonds in bismuth-containing oxides can lead to the formation of oxygen vacancies. beilstein-journals.org

The characterization of these defects is crucial for understanding their impact on material properties. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Electron Spin Resonance (ESR) are powerful tools for this purpose. ntu.edu.sg In bismuth oxychloride nanorods, for example, a significant ESR signal at g=2.00 was identified as a clear indicator of the presence of oxygen vacancies. ntu.edu.sg XPS analysis can further confirm the presence of these defects; the O 1s peak associated with oxygen vacancies is typically stronger in defect-rich samples compared to pristine ones. ntu.edu.sg

Other common defects in bismuth compounds include bismuth and anion antisites, as well as bismuth vacancies. arxiv.orgaps.org Density functional theory calculations on bismuth iodide, for example, have shown that bismuth antisites, iodine antisites, and bismuth vacancies are the dominant native point defects. arxiv.orgaps.org These imperfections can act as dopants, altering the electronic structure of the material. arxiv.org

Free Volume Defects Probed by Positron Annihilation Lifetime Spectroscopy

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique used to investigate free volume defects and microstructural features in materials. nih.govnih.gov This method is highly sensitive to the size and concentration of vacancies and other open-volume defects. nih.gov In PALS, positrons from a radioactive source are injected into a material, where they can annihilate with electrons either directly or after forming a quasi-stable, hydrogen-like atom called positronium (Ps). nih.gov The lifetime of the ortho-positronium (o-Ps) component, which forms in free-volume spaces, provides direct information about the size of these voids. nih.govnih.gov

Studies on polycarbonate (PC) composites filled with bismuth nitrate pentahydrate (BNP) have utilized PALS to probe the microstructural changes induced by the filler. nih.govresearchgate.net Research showed that as the concentration of BNP in the polycarbonate matrix increased from 0.3 wt% to 5.0 wt%, the ortho-positronium lifetime (τ₃) and its corresponding intensity (I₃) significantly decreased. nih.govresearchgate.net This reduction is attributed to an increasing fraction of positrons annihilating within the filler particles and at the interfacial layers between the polymer and the BNP filler, indicating a change in the free volume properties of the composite material. nih.govresearchgate.net

Influence of Defects on Material Properties

Structural defects, such as oxygen vacancies and dopant-induced imperfections, have a profound influence on the electronic, optical, and catalytic properties of bismuth subnitrate and related materials. fafu.edu.cnacs.org The presence of these defects can create new energy levels within the band gap, significantly altering the material's behavior. beilstein-journals.orgacs.org

In the realm of photocatalysis, defects are often engineered to enhance performance. fafu.edu.cnresearchgate.net For example, creating oxygen vacancies on the surface of bismuth-based photocatalysts can efficiently separate photogenerated electron-hole pairs, which is a critical step in photocatalytic reactions. beilstein-journals.orgfafu.edu.cn These vacancies can act as trapping sites for electrons, preventing their rapid recombination with holes and thereby increasing quantum efficiency. fafu.edu.cnacs.org This improved charge separation and an extended light-harvesting region into the visible spectrum lead to superior photocatalytic activity in degrading organic pollutants and in nitrogen fixation. fafu.edu.cnacs.org

The electronic properties are also highly sensitive to lattice imperfections. arxiv.orgaps.org Studies on bismuth iodide have shown that different types of point defects can introduce n-type or p-type doping. arxiv.org For instance, iodine antisites and bismuth vacancies can respectively lead to n-type and p-type characteristics, thereby modifying the material's resistivity. arxiv.orgaps.org Furthermore, defects can impact nonlinear optical (NLO) properties. Research on L-alanine crystals doped with bismuth nitrate suggests that the doping process can result in crystals of higher quality with fewer defects, leading to an enhancement in the third-order NLO susceptibility. researchgate.netcolab.ws In electrocatalysis, defective bismuth sites have been shown to stabilize key reaction intermediates, leading to excellent activity and selectivity in processes like CO₂ reduction to formate. nih.gov

Advanced Spectroscopic and Microscopic Probes of Bismuth Subnitrate

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy serves as a fundamental tool for elucidating the molecular structure of bismuth subnitrate by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in bismuth subnitrate. The FTIR spectrum of bismuth subnitrate typically displays a strong, broad absorption band around 3430 cm⁻¹, which is characteristic of the O-H stretching vibrations from hydroxyl groups and adsorbed water molecules. mdpi.comresearchgate.net Another key feature is the set of bands associated with the nitrate (B79036) group (NO₃⁻); a prominent band appears around 1384 cm⁻¹, corresponding to the asymmetric stretching of the N-O bond. mdpi.comresearchgate.net Other nitrate-related vibrations can be observed at approximately 1038 cm⁻¹ (N-O symmetric stretching) and 811 cm⁻¹. mdpi.comresearchgate.net The presence of the Bi-O bond is confirmed by a characteristic band in the lower frequency region, typically around 563 cm⁻¹. mdpi.com

Thermal treatment of bismuth subnitrate induces chemical transformations that are readily tracked by FTIR. For instance, upon heating, the intensity of the nitrate band at 1384 cm⁻¹ decreases significantly, indicating the decomposition of the nitrate groups. mdpi.com Concurrently, bands in the 400-600 cm⁻¹ region, attributed to Bi-O stretching vibrations, may change, signifying the formation of bismuth oxide (Bi₂O₃) as a decomposition product. mdpi.comaip.org

Table 1: Characteristic FTIR Absorption Bands for Bismuth Subnitrate and its Thermal Decomposition Products

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3430 | O-H stretching vibration | mdpi.comresearchgate.net |

| ~1620-1629 | H-O-H bending vibration of adsorbed water | researchgate.netnih.gov |

| ~1384 | Asymmetric N-O stretching of NO₃⁻ | mdpi.comresearchgate.net |

| ~1261 | Nitrate (NO₃⁻) group | nih.gov |

| ~1038 | Symmetric N-O stretching of NO₃⁻ | mdpi.comresearchgate.net |

| ~811 | NO₃⁻ vibration | mdpi.com |

| ~563 | Bi-O stretching vibration | mdpi.comnih.gov |

| 400-550 | Bi-O stretching in Bi₂O₃ | mdpi.comaip.org |

Raman Spectroscopy for Structural Transformation Monitoring

Raman spectroscopy is a powerful, non-destructive technique used to investigate the structural evolution of bismuth subnitrate, particularly during its thermal conversion to various phases of bismuth oxide. The Raman spectrum of the initial bismuth material, before extensive oxidation, shows characteristic peaks for its rhombohedral structure. scielo.org.mx As the temperature increases, these peaks diminish and new ones emerge, signaling phase transitions.

For example, the transformation of bismuth subnitrate to different polymorphs of Bi₂O₃ can be clearly identified. The α-Bi₂O₃ and β-Bi₂O₃ phases exhibit Raman features primarily in the 50-600 cm⁻¹ range, while γ-Bi₂O₃ and δ-Bi₂O₃ have characteristic peaks extending up to 900 cm⁻¹. scielo.org.mxnih.gov The transition from β-Bi₂O₃ (observed at 200-300 °C) to α-Bi₂O₃ (at 400-600 °C) and subsequently to γ-Bi₂O₃ (at 700-750 °C) is marked by distinct changes in the Raman spectra. scielo.org.mx For instance, the spectrum of α-Bi₂O₃ is well-defined, while the γ-Bi₂O₃ phase shows a different set of Raman peaks. scielo.org.mx This technique is also sensitive to distortions in the crystal lattice, such as those induced by doping, where peak splitting or shifting can indicate changes in local symmetry and strain within the structure. researchgate.net

Table 2: Raman Frequencies for Different Bi₂O₃ Phases Formed from Bismuth Subnitrate Precursors

| Phase | Reported Raman Peak Positions (cm⁻¹) | Reference |

|---|---|---|

| β-Bi₂O₃ | 125, 314, 376, 460 | nih.gov |

| α-Bi₂O₃ | Features in the 50-600 cm⁻¹ range | scielo.org.mx |

| γ-Bi₂O₃ | 144, 278, 320, 384, 450, 550 | nih.gov |

| δ-Bi₂O₃ | Broad peak at ~630 | nih.gov |

Electron Microscopy for Morphological and Elemental Insights

Electron microscopy techniques provide high-resolution imaging and elemental analysis, offering a detailed view of the morphology, particle size, and chemical composition of bismuth subnitrate.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography and morphology of bismuth subnitrate particles. SEM images reveal that the morphology can be significantly influenced by synthesis parameters. For instance, materials synthesized via electrochemical methods show that lower current densities (e.g., 50 mA cm⁻²) can produce more crystalline structures composed of small particles aggregated into larger, irregularly shaped crystals with smooth surfaces. mdpi.com As the current density increases, the crystallinity may decrease. mdpi.com

Other synthesis methods, like solution combustion, can produce briquette-shaped bismuth subnitrate particles with sizes around 8 μm. researchgate.net The morphology of materials derived from bismuth subnitrate, such as bismuth oxide, also varies with preparation conditions, forming structures described as coral-like, nanoballs, nanosheets, or aggregated spherical particles. researchgate.netchemmethod.com The particle size of these resulting materials can range from the nanometer scale (e.g., 12-90 nm) to several micrometers. chemmethod.comnih.govmkjc.in

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental analysis of the sample. thermofisher.com EDX analysis of bismuth subnitrate confirms the presence of the expected elements: bismuth (Bi), oxygen (O), and nitrogen (N). mdpi.comchemmethod.com This technique is also effective for mapping the distribution of these elements across the sample's surface, confirming compositional homogeneity. dicames.online

EDX is particularly useful for tracking changes in elemental composition resulting from synthesis or processing conditions. For example, in electrochemically synthesized basic bismuth nitrates, an increase in the electrodeposition current density leads to a decrease in the weight percentage of Bi and an increase in O and N. mdpi.com Conversely, thermal treatment at high temperatures (e.g., 500 °C) causes the mass fraction of Bi to increase as the compound decomposes towards Bi₂O₃, with a corresponding decrease in nitrogen content. mdpi.com EDX spectra typically show strong peaks for bismuth and oxygen, confirming the primary composition of the material. chemmethod.com

Table 3: Example of EDX Elemental Analysis Data for Electrochemically Synthesized Bismuth Subnitrate

| Synthesis Parameter | Element | Weight % | Atomic % | Reference |

|---|---|---|---|---|

| Low Current Density | O | 20.48 | Varies | mdpi.commkjc.in |

| N | Varies | Varies | mdpi.com | |

| Bi | 79.52 | Varies | mdpi.commkjc.in | |

| High Current Density | O | Increases | Varies | mdpi.com |

| N | Increases | Varies | mdpi.com | |

| Bi | Decreases | Varies | mdpi.com | |

| Thermal Treatment (500°C) | O | Decreases | Varies | mdpi.com |

| N | Decreases | Varies | mdpi.com | |

| Bi | Increases | Varies | mdpi.com |

Surface and Electronic Structure Probes

Probes that analyze the surface and electronic structure are vital for understanding the outermost atomic layers and the electronic properties that govern the material's behavior in various applications.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) are employed to investigate the surface chemistry and the oxidation states of the elements in bismuth subnitrate and its derivatives. nih.govias.ac.in XPS analysis of bismuth-containing materials can confirm the Bi³⁺ oxidation state by identifying the characteristic binding energies of the Bi 4f core levels (Bi 4f₇/₂ and Bi 4f₅/₂). nih.gov For instance, in Bi@US-tubes, these peaks are found at approximately 160.0 eV and 165.4 eV, respectively. nih.gov The presence of different oxygen environments, such as in the lattice (Bi-O) versus hydroxyl groups, can also be distinguished.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is used to determine the optical properties, such as the band gap energy of bismuth subnitrate and related semiconductor materials derived from it. asianpubs.orgresearchgate.net The absorption spectra can show strong absorption in the UV and visible light regions. nih.govasianpubs.org The band gap energy, a crucial parameter for photocatalytic applications, can be calculated from the reflectance data. asianpubs.org Changes in the synthesis or processing of bismuth subnitrate can alter the particle size and crystallinity, which in turn affects the optical absorption and the band gap energy. asianpubs.org

Furthermore, the electronic structure of bismuth surfaces has been a subject of theoretical and experimental investigation, revealing that surfaces can be significantly more metallic than the bulk material due to the presence of surface states. researchgate.net The spin-orbit interaction plays a crucial role in shaping the electronic bands of these surface states. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material. wikipedia.org In the study of bismuth compounds, XPS is crucial for identifying the oxidation states of bismuth and other constituent elements.

For bismuth, the Bi 4f region of the XPS spectrum is of particular interest. It exhibits well-separated spin-orbit components, the Bi 4f7/2 and Bi 4f5/2 peaks, with a separation of approximately 5.3 eV. thermofisher.com The binding energies of these peaks are indicative of the chemical environment of the bismuth atoms. For instance, metallic bismuth (Bi0) has a Bi 4f7/2 peak at around 157 eV, while in bismuth oxide (Bi2O3), this peak shifts to approximately 159 eV, indicating a Bi3+ oxidation state. thermofisher.com The peak shapes also provide valuable information; bismuth metal displays asymmetric peaks, whereas its compounds, like the oxide, show symmetric peaks. thermofisher.com

Research on bismuth-containing materials often reveals the presence of multiple chemical states. For example, in studies of bismuth impurities in other materials, deconvolution of the Bi 4f spectrum has shown the coexistence of Bi3+ and Bi5+ oxidation states, with distinct binding energies for each. arxiv.org Specifically, the Bi3+ peaks were identified at 159.6 eV (Bi 4f7/2) and 164.9 eV (Bi 4f5/2), while the Bi5+ peaks appeared at 160.8 eV and 166.1 eV, respectively. arxiv.org

The O 1s peak in the XPS spectrum provides further insight into the surface chemistry. In bismuth nanodots, the O 1s peak, observed at a binding energy of 531 eV, confirms the presence of oxide species on the surface. researchgate.net Deconvolution of this peak can reveal different oxygen environments, such as O-Bi, O-C, and O-H bonds, at distinct binding energies. researchgate.net

| Element | XPS Peak | Binding Energy (eV) - Bi Metal | Binding Energy (eV) - Bi₂O₃ | Binding Energy (eV) - Bi³⁺ Impurity | Binding Energy (eV) - Bi⁵⁺ Impurity |

| Bismuth | Bi 4f₇/₂ | 157 | 159 | 159.6 | 160.8 |

| Bismuth | Bi 4f₅/₂ | 162.2 | - | 164.9 | 166.1 |

| Oxygen | O 1s | - | - | - | - |

| Oxygen | O-Bi | - | - | 529.7 | - |

| Oxygen | O-C | - | - | 530.9 | - |

| Oxygen | O-H | - | - | 532.7 | - |

UV-Visible Spectroscopy for Electronic Band Structure Analysis

UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic band structure of semiconductor materials like bismuth subnitrate. By measuring the absorption of light as a function of wavelength, the optical band gap of the material can be determined.

Studies on bismuth-based materials have shown that their electronic properties can be tuned by factors such as doping and crystal structure. For instance, doping tin oxide (SnO₂) with Bi³⁺ ions leads to a decrease in the band gap width. vjst.vn Undoped SnO₂ has a band gap of 3.60 eV, which decreases to 3.16 eV and 2.55 eV with 4% and 8% Bi³⁺ doping, respectively. vjst.vn This reduction in the band gap is attributed to the formation of new energy levels within the band gap of SnO₂, extending the material's light absorption range. vjst.vn

The electronic structure of ternary bismuth oxides, such as CuBi₂O₄, has also been extensively studied. These materials exhibit visible-light absorption due to the hybridization of Bi 6s and Cu 3d states with O 2p orbitals in the valence and conduction bands. acs.org The valence band maximum (VBM) in CuBi₂O₄ is predominantly of Cu 3d-O 2p hybrid character, while a strong Bi 6s-O 2p hybrid state exists at a slightly lower energy. acs.org The conduction band minimum (CBM) is composed of unoccupied Cu 3d-O 2p states. acs.org

In the case of Bi₅O₇NO₃, theoretical calculations have predicted two direct band gap transitions at 2.84 eV and 3.66 eV, indicating its semiconductor nature. eurjchem.com

| Material | Dopant Concentration | Band Gap (eV) |

| SnO₂ | 0% | 3.60 |

| Bi³⁺:SnO₂ | 4% | 3.16 |

| Bi³⁺:SnO₂ | 8% | 2.55 |

| Bi₁₂TiO₂₀ | - | 3.0 |

| Bi₄Ti₃O₁₂ | - | 3.3 |

| Bi₅O₇NO₃ | - | 2.84, 3.66 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the molecular characterization of bismuth compounds, providing detailed information about their structure, composition, and behavior in solution.

Nuclear Magnetic Resonance (NMR)

Solid-state ²⁰⁹Bi NMR has emerged as a valuable technique for probing the local environment of bismuth atoms. nih.gov Due to the large quadrupolar moment of the ²⁰⁹Bi nucleus, the resulting NMR spectra can be very broad. nih.gov However, by using high magnetic field strengths (e.g., 21.1 T), the spectral broadening can be significantly reduced, allowing for the observation of subtle effects like chemical shift anisotropy. nih.gov

Studies on various bismuth-containing materials, including bismuth nitrate pentahydrate, have demonstrated the sensitivity of ²⁰⁹Bi NMR parameters to the molecular structure at the bismuth site. nih.govresearchgate.net The quadrupolar coupling constants (C(Q)), which can be extracted from the spectra, provide information about the electric field gradient around the bismuth nucleus and are highly dependent on the local coordination environment. nih.gov For example, C(Q) values ranging from 78 to 256 MHz have been measured for different bismuth compounds. nih.gov

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for studying the composition and fragmentation of bismuth oxido clusters derived from bismuth subnitrate. researchgate.netnih.gov ESI-MS has been employed to elucidate the condensation mechanisms that lead to the formation of large bismuth oxido nitrate clusters, such as the nanoscaled [Bi₃₈O₄₅(NO₃)₂₄]. researchgate.net The technique allows for the identification of various cluster species in the gas phase. nih.gov Infrared multi-photon dissociation (IRMPD) tandem MS experiments have been used to study the fragmentation pathways of these large clusters, revealing the formation of novel bismuth oxido cluster species. nih.gov

For instance, the hydrolysis of basic bismuth nitrate can lead to the formation of clusters based on a [Bi₃₈O₄₅]²⁴⁺ core. nih.gov Mass spectrometry can also be used to characterize the ligands attached to the bismuth core and to study the stability of these complexes in solution. researchgate.netpeerj.com

| Technique | Information Provided | Key Findings for Bismuth Compounds |

| ²⁰⁹Bi Solid-State NMR | Local bismuth environment, quadrupolar coupling, chemical shift anisotropy | C(Q) values are highly sensitive to the Bi coordination. High magnetic fields reduce spectral broadening. nih.govresearchgate.net |

| ESI-Mass Spectrometry | Molecular composition, cluster formation, fragmentation pathways | Elucidation of large bismuth oxido clusters like [Bi₃₈O₄₅]²⁴⁺. Identification of novel gas-phase cluster species. researchgate.netnih.gov |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure around a specific absorbing atom. ansto.gov.auarxiv.orgresearchgate.net XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near Edge Structure (XANES)

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. hzdr.dedoi.org For bismuth compounds, the Bi L₃-edge XANES spectra are particularly informative. The position of the absorption edge is influenced by the oxidation state of bismuth, while the shape of the post-edge features can serve as a fingerprint for the local ligand and crystal structure environment. hzdr.de High-energy resolution fluorescence detection (HERFD) mode can significantly improve the quality of XANES data by reducing core-hole lifetime broadening. hzdr.de

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic arrangement around the absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms. researchgate.netdoi.org The analysis of EXAFS data allows for the precise determination of bond lengths. For example, in bismuth titanate compounds, Bi-O bond lengths have been determined from EXAFS analysis. aip.org

The combination of XANES and EXAFS provides a comprehensive picture of the local atomic and electronic environment in bismuth subnitrate and related materials, which is crucial for understanding their properties and functionalities.

| XAS Region | Information Provided | Application to Bismuth Compounds |

| XANES | Oxidation state, coordination geometry, electronic structure | Determination of Bi oxidation state and local environment from Bi L₃-edge spectra. hzdr.de |

| EXAFS | Interatomic distances, coordination numbers, neighboring atom identity | Measurement of Bi-O bond lengths in bismuth-containing oxides. doi.orgaip.org |

Mechanistic Investigations of Bismuth Subnitrate S Chemical and Biological Activities Non Clinical Focus

Chemical Reactivity and Transformation Pathways

Hydrolysis and Anion Exchange Mechanisms in Aqueous Solutions

Bismuth subnitrate, formally a basic bismuth nitrate (B79036), exhibits complex chemical behavior when exposed to aqueous environments. Its core structure is based on the polycationic cluster [Bi₆O₅(OH)₃]⁵⁺. rsc.orgmdpi.com Upon contact with water, these clusters undergo hydrolysis, a process that significantly reduces the pH of the solution. rsc.orgrsc.org This hydrolysis leads to the transformation of the initial solid into several other mineral phases. Research has identified transformation products such as a daubreeite (BiO(OH,Cl)) structure and other unidentified bismuth oxynitrate/hydroxide (B78521) phases (unk-Bi(NO₃)ₓ(OH)ᵧOₙ). rsc.orgrsc.org

The structure and composition of the bismuth material fundamentally influence these hydrolysis and ion exchange interactions, which in turn affect solution pH, contaminant speciation, and uptake capabilities. rsc.org Bismuth-based materials are known to sequester aqueous contaminants through several mechanisms, including ion exchange and interlayer intercalation. rsc.org The layered structure of compounds like bismuth subnitrate, which contains charge-balancing nitrate anions, allows for the exchange of these anions with contaminant anions from the solution. mdpi.comrsc.org This anion exchange mechanism is a key pathway for the removal of various contaminants from water. rsc.org For instance, anions such as chromate (B82759) (CrO₄²⁻), pertechnetate (B1241340) (TcO₄⁻), and iodate (B108269) (IO₃⁻) can be readily exchanged for the interlayer nitrate ions. rsc.org

The interaction is not limited to simple anion exchange. In some cases, a structural rearrangement of the bismuth material follows the initial exchange. For certain contaminants, this can lead to inner-sphere adsorption or the incorporation of the contaminant ions directly into the newly formed bismuth mineral structures. rsc.orgrsc.org

Table 1: Hydrolysis-Driven Transformations of Bismuth Subnitrate in Aqueous Solution

| Initial Species | Process | Key Effects | Resulting Phases |

| [Bi₆O₅(OH)₃]⁵⁺ clusters | Hydrolysis | Substantial reduction in solution pH | Daubreeite (BiO(OH,Cl)) |

| [Bi₆O₅(OH)₃]⁵⁺ clusters | Hydrolysis | Structural rearrangement | Unidentified Bi(NO₃)ₓ(OH)ᵧOₙ |

| Bismuth Subnitrate | Anion Exchange | Sequestration of aqueous anions | Contaminant-intercalated Bi-phases |

This table summarizes the primary transformation pathways of bismuth subnitrate upon interaction with aqueous solutions, as identified in research studies.

Solid-State Reactions and Thermal Decomposition Processes

The thermal decomposition of bismuth subnitrate is a critical transformation process used to synthesize other valuable bismuth compounds, particularly bismuth(III) oxide (Bi₂O₃). Bismuth subnitrate can be prepared through the controlled thermal decomposition of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). researchgate.net When subjected to heat, bismuth subnitrate itself undergoes solid-state reactions that lead to the evolution of nitrogen oxides and the formation of bismuth oxide. sibran.ru

The specific phases of bismuth oxide and any intermediates formed are highly dependent on the temperature and atmosphere of the thermal treatment. For example, the oxidative thermolysis of a bismuth DL-tartrate, derived from basic bismuth nitrates, proceeds through an intermediate stage involving bismuth(III) oxocarbonate ((BiO)₂CO₃) and metallic bismuth. chimicatechnoacta.ru Subsequent controlled heating at specific temperatures (e.g., 220 °C followed by 280 °C) can yield fine crystalline powders of the tetragonal phase of bismuth oxide (β-Bi₂O₃). chimicatechnoacta.ru If the temperature is increased further, a phase transition to the more stable monoclinic modification (α-Bi₂O₃) can occur. chimicatechnoacta.ru

This method of thermal decomposition is a common laboratory and commercial route for producing bismuth oxide. researchgate.net The process involves the calcination of bismuth nitrate or subnitrate, leading to the release of gaseous byproducts and the formation of the solid oxide. researchgate.net The synthesis of mixed-metal oxides, such as bismuth ferrite (B1171679) (BiFeO₃), can also utilize bismuth nitrate in solid-state reactions, where it is heated with other metal salts (e.g., iron nitrate) at temperatures between 400-600 °C. google.com

Table 2: Products of Thermal Decomposition of Bismuth Compounds

| Precursor | Temperature | Atmosphere | Key Products |

| Bismuth DL-tartrate | 220 °C, then 280 °C | Air | β-Bi₂O₃, (BiO)₂CO₃ |

| [Bi(NO₃)(C₄H₄O₆)]·3H₂O | 300 °C | Air | β-Bi₂O₃, (BiO)₂CO₃ |

| Bismuth Nitrate / Iron Nitrate | 450-550 °C | Air | Bismuth Ferrite (BiFeO₃) |

| Bismuth Subnitrate | >400 °C | Air | Bismuth(III) Oxide (Bi₂O₃) |

This table outlines the resulting compounds from the thermal decomposition of bismuth subnitrate and related precursors under various conditions.

Catalytic Mechanistic Elucidation

Heterogeneous Catalysis Mechanisms (e.g., Acetalization, Ketalization)

Bismuth subnitrate has been identified as an efficient, reusable, and solid heterogeneous catalyst for important organic reactions such as the acetalization and ketalization of carbonyl compounds. researchgate.net These reactions are crucial for creating protecting groups in multi-step organic syntheses. The catalyst facilitates the reaction between aldehydes or ketones and diols to form the corresponding acetals and ketals under mild conditions. researchgate.net

The catalytic mechanism relies on the acidic nature of bismuth subnitrate. researchgate.net It functions as a solid acid catalyst, where the reaction is believed to occur on its surface. In the acetalization of an aldehyde, for instance, the acidic sites on the bismuth subnitrate surface activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the alcohol (diol). The catalyst remains in a solid form throughout the process, which allows for easy separation from the reaction mixture and subsequent reuse without a significant loss of catalytic activity. researchgate.net This highlights a key advantage of heterogeneous catalysis over traditional homogeneous acid catalysts, which are often corrosive and difficult to separate. researchgate.net

The performance of bismuth subnitrate in these reactions is comparable to other bismuth compounds like bismuth nitrate and bismuth carbonate, and it often surpasses other solid acid catalysts under similar conditions. researchgate.net

Table 3: Catalytic Performance of Bismuth Subnitrate in Ketalization

| Entry | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

| 1 | None | 15.4 | 100 | 15.4 |

| 2 | Bismuth subnitrate | 94.5 | 100 | 94.5 |

| 3 | Bismuth nitrate | 95.1 | 100 | 95.1 |

| 4 | Bismuth carbonate | 88.2 | 100 | 88.2 |

| 5 | Bismuth oxide | 15.9 | 100 | 15.9 |

Data from the ketalization of cyclohexanone (B45756) with ethylene (B1197577) glycol. researchgate.net The table demonstrates the high catalytic efficiency of bismuth subnitrate compared to an uncatalyzed reaction and other bismuth compounds.

Photocatalytic Mechanisms: Charge Carrier Separation and Reactive Species Generation

Bismuth-based materials, including oxides and oxyhalides derived from precursors like bismuth subnitrate, are recognized for their photocatalytic capabilities. mdpi.comroyalsocietypublishing.org The photocatalytic mechanism is initiated when the material absorbs light energy (e.g., from solar radiation) that is equal to or greater than its band gap. This absorption generates electron-hole pairs (charge carriers). royalsocietypublishing.org The unique layered crystal structure of many bismuth compounds, composed of layers like [Bi₂O₂]²⁺, creates an internal electrostatic field that promotes the separation of these photogenerated electrons and holes, which is crucial for preventing their rapid recombination and enhancing photocatalytic activity. acs.org

Once separated, the electrons and holes migrate to the photocatalyst's surface to participate in redox reactions. royalsocietypublishing.org The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize adsorbed molecules. royalsocietypublishing.org Alternatively, they can react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). acs.orgmdpi.com Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻). acs.orgrsc.org These generated reactive oxygen species (ROS), primarily •OH and •O₂⁻, are strong, non-selective oxidizing agents that can degrade a wide range of organic pollutants. royalsocietypublishing.orgacs.org

The efficiency of this process is influenced by factors such as morphology, surface area, and the presence of defects like oxygen vacancies, which can act as charge separation centers or adsorption sites. royalsocietypublishing.orgacs.org

Role of Acidity in Catalytic Performance

The acidity of bismuth subnitrate is a cornerstone of its catalytic activity, particularly in acid-catalyzed reactions. researchgate.net As established, the excellent performance in acetalization and ketalization is directly ascribed to its acidic nature. researchgate.net The surface of bismuth subnitrate provides acid sites that are essential for activating substrates.

Furthermore, the local chemical environment, especially pH, has a profound impact on the structure and performance of bismuth-based catalysts. acs.org In electrocatalysis, the performance of bismuth oxide is highly pH-dependent, with activity increasing significantly at higher pH values where the catalyst's structure provides more active sites. acs.org In acidic solutions, the presence of Bi³⁺, a Lewis acid, can influence reaction pathways. acs.org For some reactions, bismuth sites themselves are the catalytically active centers, and their performance is enhanced by their inherent acidic properties. rsc.org

Antimicrobial Mechanisms in In Vitro Systems

Bismuth subnitrate, a compound with a long history in medicine, exhibits a multifaceted antimicrobial profile. patsnap.com Its efficacy stems from the release of bismuth ions (Bi³⁺), which are the primary active components responsible for its therapeutic properties. patsnap.com These ions interact with various biological molecules, leading to the disruption of essential microbial functions. patsnap.com

Investigations into Urease Inhibition Pathways

Bismuth compounds are recognized for their ability to inhibit urease, an enzyme crucial for the survival of certain bacteria, such as Helicobacter pylori, in acidic environments. patsnap.compatsnap.com The inhibitory action of bismuth subnitrate involves the Bi³⁺ ions targeting the urease enzyme. patsnap.com While the precise mechanism is still under investigation, it is understood that bismuth ions can interfere with the enzyme's structure and function. patsnap.comwikipedia.org

Recent research has shed light on specific molecular targets within the urease maturation pathway. One such target is UreG, a protein involved in the delivery of nickel ions to the urease active site, a critical step for enzyme activation. nih.gov Studies on colloidal bismuth subcitrate, a related compound, have shown that it can disrupt urease maturation by interfering with UreG. nih.gov It is proposed that bismuth ions may displace the zinc(II) cofactor in bacterial enzymes like metallo-β-lactamases, a mechanism that could also be relevant to urease inhibition. mdpi.com Although some studies using specific bismuth complexes did not observe urease inhibition in in vitro assays, the broader evidence points towards urease as a significant target for bismuth's antimicrobial activity. rsc.org

Biofilm Disruption Mechanisms in Model Systems

Bacterial biofilms, communities of microorganisms encased in a self-produced matrix, are notoriously resistant to antibiotics. Bismuth compounds, including bismuth subnitrate, have demonstrated the ability to both prevent the formation of and disrupt established biofilms. rsc.orgresearchgate.net

The mechanisms underlying this anti-biofilm activity are multifaceted. Bismuth can inhibit the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. researchgate.net Specifically, at subinhibitory concentrations, bismuth-thiol compounds can suppress the expression of bacterial capsular polysaccharides, which are crucial for biofilm formation. researchgate.net This inhibition of capsule synthesis hinders the initial attachment of bacteria and the subsequent development of the biofilm structure. researchgate.net

Furthermore, bismuth compounds can disrupt existing biofilms. For instance, combinations of colloidal bismuth subcitrate and tobramycin (B1681333) have been shown to effectively inhibit biofilm formation and eradicate bacteria within established biofilms. rsc.org Studies have shown that bismuth nanoparticles can significantly reduce biofilm formation by various pathogenic bacteria. researchgate.net The disruption of the biofilm's structural integrity exposes the embedded bacteria, making them more susceptible to antimicrobial agents. rsc.orgresearchgate.net

Molecular Interactions Disrupting Iron Homeostasis in Microorganisms

Iron is an essential nutrient for microbial growth and virulence. oup.com Bismuth has been shown to interfere with the iron acquisition systems of bacteria, thereby disrupting their iron homeostasis. oup.comamr-insights.eunih.gov This interference represents a key aspect of its antimicrobial mechanism. amr-insights.eunih.gov

The trivalent bismuth ion (Bi³⁺) can act as a competitive inhibitor of iron (Fe³⁺) uptake. oup.comnih.gov Bacteria utilize siderophores, high-affinity iron-chelating molecules, to scavenge iron from their environment. oup.comamr-insights.eu Bismuth can bind to these siderophores, preventing them from transporting iron into the bacterial cell. amr-insights.euresearchgate.net For example, in Pseudomonas aeruginosa, bismuth has been observed to bind to the siderophore pyoverdin. amr-insights.eu

Inside the cell, the disruption of iron homeostasis has further consequences. Bismuth can interfere with iron-sulfur cluster-containing enzymes, which are vital for processes like the electron transport chain. amr-insights.eunih.gov This disruption can lead to a dissipation of the proton motive force and impair the activity of efflux pumps. amr-insights.eunih.gov

Moreover, bismuth can target the Ferric Uptake Regulator (Fur), a global regulatory protein that controls the expression of genes involved in iron uptake and metabolism. amr-insights.eunih.gov By binding to the Fur protein, bismuth can mimic the effect of high iron levels, leading to the repression of genes necessary for iron acquisition. amr-insights.eunih.gov This effectively starves the bacteria of iron, inhibiting their growth and virulence. oup.comamr-insights.eu

Mechanistic Aspects of Contaminant Sequestration in Environmental Systems

Bismuth subnitrate is recognized for its potential in environmental remediation, particularly for the sequestration of various contaminants from water sources. rsc.org Its layered crystalline structure and the chemical reactivity of its components facilitate the removal of pollutants through several mechanisms. rsc.orgresearchgate.net

Anion Exchange and Adsorption Mechanisms for Halides and Oxoanions

Bismuth subnitrate has demonstrated effectiveness in removing halides and oxoanions from aqueous solutions. rsc.orgmdpi.com This capability is largely attributed to anion exchange and adsorption processes. rsc.orgresearchgate.net The structure of bismuth subnitrate contains nitrate anions that can be exchanged for other anions present in the surrounding solution. rsc.orgresearchgate.net

The general chemical formula for a basic bismuth nitrate is often represented as Bi₆O₅(OH)₃₅·2H₂O, highlighting the presence of exchangeable nitrate ions. mdpi.com In an acidic medium, the surface of the material can carry a positive charge, primarily as polycations like [Bi₆O₅(OH)₃]⁵⁺. mdpi.com This positive charge facilitates the adsorption of anionic species. mdpi.com

Studies have shown that bismuth subnitrate can effectively remove contaminants such as chromate, iodate, and pertechnetate. rsc.orgrsc.org The layered structure of bismuth-based materials, composed of Bi-O sheets, allows for the intercalation and exchange of various anions. rsc.org For example, during the sequestration of pertechnetate (TcO₄⁻), it is believed that the anion is removed through non-specific adsorption and ion exchange with the bismuth subnitrate. rsc.org The material can undergo structural transformations in aqueous solutions, forming new mineral phases that are responsible for the uptake of these contaminants. rsc.orgrsc.org

Inner-Sphere and Outer-Sphere Complexation Processes

The sequestration of contaminants by bismuth subnitrate involves the formation of both inner-sphere and outer-sphere complexes. rsc.org The distinction between these two types of complexation is crucial for understanding the stability and potential reversibility of contaminant binding. epa.gov

Outer-sphere complexation involves the electrostatic attraction between the charged surface of the adsorbent and the contaminant ion, with a layer of water molecules remaining between them. epa.gov This type of interaction is generally weaker and more readily reversible. epa.gov In the case of bismuth subnitrate, pertechnetate has been shown to be removed via anion exchange or outer-sphere complexation. rsc.orgrsc.orgresearchgate.net

Inner-sphere complexation involves the direct bonding of the contaminant ion to the surface of the adsorbent, without an intervening water molecule. epa.gov This results in a stronger, more stable bond. epa.gov Research has indicated that for contaminants other than pertechnetate, such as chromate and iodate, inner-sphere adsorption is the predominant mechanism of uptake by bismuth subnitrate. rsc.orgrsc.orgresearchgate.net

The specific mechanism of complexation depends on the contaminant, the surface properties of the bismuth subnitrate, and the chemistry of the aqueous solution. epa.gov Solid-phase characterization after reaction with contaminants has confirmed the direct association of the ions with the bismuth mineral structures through these different complexation mechanisms. rsc.org

Fundamental Interactions with Biomolecules (Metallobiochemistry)

The biological activity of bismuth subnitrate is fundamentally dictated by the aqueous chemistry of the bismuth(III) ion (Bi³⁺), which is released upon hydrolysis. patsnap.com In biological systems, the Bi³⁺ ion does not exist in a free state but rapidly interacts with a vast array of biomolecules. patsnap.comnih.gov The field of metallobiochemistry provides insights into these interactions, which are governed by the intrinsic chemical properties of the bismuth cation.

Bi(III) is classified as a borderline Lewis acid according to the Hard and Soft Acids and Bases (HSAB) theory. mdpi.commdpi.com This classification indicates its ability to form complexes with both hard and soft Lewis bases. However, it displays a pronounced affinity for ligands containing oxygen, nitrogen, and particularly sulfur donor atoms. mdpi.commdpi.com This thiophilic ("sulfur-loving") nature is a critical determinant of its biological targets. nih.gov The relatively large ionic radius of Bi(III) also allows for high coordination numbers and diverse geometries in its complexes. mdpi.com

Interactions with Amino Acids and Peptides

The fundamental building blocks of proteins, amino acids, and small peptides represent primary targets for Bi(III). The most significant interactions involve sulfur-containing residues.

Cysteine: Bi(III) exhibits a strong propensity to bind to the thiolate group (-S⁻) of cysteine residues. mdpi.com X-ray crystallography has confirmed the ability of one Bi(III) ion to bind to three cysteine thiolate groups. mdpi.com This avid interaction with cysteine is believed to be a major factor in bismuth's mechanism of action, as cysteine residues are crucial for the structure and function of many proteins and enzymes. mdpi.com

Glutathione (GSH): Bismuth readily interacts with glutathione, a vital tripeptide antioxidant found in high concentrations within cells. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) data have shown that Bi(III) and GSH can form complexes in various stoichiometric ratios, including 1:1, 1:2, and 1:3. mdpi.com The formation of Bi-GSH conjugates is also a key part of the cellular handling and detoxification of bismuth. mdpi.com

Cooperative Ligand Influence: Research using ESI-MS has revealed a cooperative effect where the presence of thiolate ligands, such as cysteine, facilitates the formation of bismuth complexes with other amino acids and biologically relevant molecules like citric acid. nih.gov This suggests that initial binding to a sulfur-containing molecule can promote further, more complex interactions within a biological milieu. nih.gov

| Biomolecule | Key Interacting Group(s) | Observed Interaction/Complex | Significance |

|---|---|---|---|

| Cysteine | Thiolate (-S⁻) | Forms stable Bi(Cys)₃ complexes. mdpi.com | Primary target residue in proteins; disrupts protein structure and function. mdpi.com |

| Glutathione (GSH) | Thiolate (-S⁻) | Forms Bi(GSH), Bi(GSH)₂, and Bi(GSH)₃ complexes. mdpi.com | Impacts cellular redox balance and detoxification pathways. mdpi.commdpi.com |

| Other Amino Acids | Various (e.g., carboxyl, amino groups) | Formation of complexes is enhanced by the presence of thiolate ligands. nih.gov | Broadens the scope of potential bismuth-biomolecule interactions. nih.gov |

Interactions with Proteins and Enzymes

Building upon its affinity for specific amino acid residues, Bi(III) interacts with a wide range of proteins and enzymes, often leading to inhibition of their function. nih.govresearchgate.net The mechanisms of these interactions are diverse and include direct binding to functional residues, displacement of essential metal cofactors, and disruption of protein structure.

Iron-Binding Proteins: Bi(III) is known to interact with iron-transport proteins like human serum transferrin and lactoferrin. mdpi.comnih.gov This interaction is significant as it suggests bismuth may interfere with iron homeostasis and acquisition by cells. nih.govresearchgate.net

Zinc-Finger Proteins: The activity of some enzymes is dependent on zinc ions coordinated by cysteine or histidine residues (zinc-fingers). Bi(III) can displace the Zn(II) cofactor in enzymes like alcohol dehydrogenase and metallo-β-lactamases, leading to their inactivation. mdpi.commdpi.com

Enzyme Inhibition: A primary mechanism of bismuth's biological activity is the inhibition of essential enzymes. nih.gov Metalloproteomic studies have identified numerous protein targets. nih.gov For instance, Bi(III) can bind to a highly conserved cysteine residue (Cys₃₁₉) at the entrance of the active site of urease, a key nickel-containing enzyme. mdpi.com It also inhibits enzymes containing iron-sulfur clusters, such as aconitase. amr-insights.eu

Structural Disruption: Bismuth binding can alter the quaternary structure of proteins. An example is the heat shock protein HspA, where Bi(III) binding to metal-binding residues induces the protein to change from a heptameric to a dimeric state. nih.gov

| Protein/Enzyme Target | Class/Function | Proposed Interaction Mechanism | Reference |

|---|---|---|---|

| Human Serum Transferrin / Lactoferrin | Iron-Transport Glycoprotein | Binds to the protein, potentially competing with iron. | mdpi.comnih.gov |

| Metallothionein (MT) | Metal-Binding Protein (Cysteine-rich) | Binds avidly to cysteine thiols. | mdpi.comnih.govresearchgate.net |

| Urease | Nickel-Containing Enzyme | Binds to Cys₃₁₉ at the active site entrance. | mdpi.comnih.gov |

| Pepsin | Digestive Protease | Inhibition of enzymatic activity. | mdpi.com |

| Alcohol Dehydrogenase | Zinc-Containing Enzyme | Interferes with the zinc site, altering enzyme structure. | mdpi.com |

| Aconitase | Iron-Sulfur [4Fe-4S] Cluster Enzyme | Disrupts the Fe-S cluster. | amr-insights.eu |

| Fumarase | Enzyme (TCA Cycle) | Inhibition of enzymatic activity. | mdpi.comnih.gov |

| HspA (Heat Shock Protein A) | Molecular Chaperone | Binds to His and Cys residues, altering oligomeric state. | mdpi.comnih.gov |

Interactions with Nucleosides and Nucleic Acids

While proteins are considered the primary targets, Bi(III) can also interact with nucleic acids and their constituents. mdpi.com

Nucleosides: Crystal structures have demonstrated that Bi(III) can form complexes with nucleosides. For example, it can bind to the deprotonated diol groups of the ribose sugar and the imidazole (B134444) nitrogen of the adenine (B156593) base in adenosine. mdpi.com

DNA: Bi(III) complexes have been shown to interact with DNA, likely through non-covalent, intercalative binding. mdpi.com In vivo studies using radiolabeled bismuth have shown that a portion of bismuth that enters the cell nucleus associates with DNA and non-histone protein fractions in chromatin. researchgate.netnih.gov

Subcellular Distribution and Binding

Tracer studies provide a broader picture of how bismuth distributes within cellular compartments, reflecting its affinity for various biomolecules. Following administration, bismuth is found distributed among most organelles. nih.gov

Nucleus: A significant fraction of intracellular bismuth localizes to the nucleus, where it associates with both nuclear membranes and chromatin. researchgate.netnih.gov

Mitochondria and Microsomes: Bismuth is found associated with the inner and outer mitochondrial membranes and shows a high affinity for the membranous components of microsomes. researchgate.netnih.gov

Cytosol: In the liver cytosol, bismuth is bound to several protein pools of different molecular weights, with ferritin and metallothionein-like proteins being identified as specific binding partners. researchgate.netnih.gov

This widespread interaction with biomolecules—from small peptides to large proteins and nucleic acids—underpins the multifaceted chemical and biological activities of bismuth compounds.

Applications of Bismuth Subnitrate in Advanced Materials and Chemical Processes

Catalytic Applications in Organic Synthesis and Environmental Chemistry

Bismuth subnitrate has emerged as an effective and environmentally friendly catalyst in various chemical transformations. marketresearchintellect.commdpi.com Its utility spans both the synthesis of valuable organic compounds and the degradation of harmful environmental pollutants.

Photocatalytic Degradation of Organic Pollutants

Basic bismuth nitrates, including bismuth subnitrate, have demonstrated considerable potential as photocatalysts for the breakdown of organic pollutants in water. mdpi.comfafu.edu.cnresearchgate.net These materials can be synthesized through various methods, such as hydrothermal processes and grinding-assisted techniques, to enhance their photocatalytic activity. fafu.edu.cn

Research has shown that bismuth subnitrate-based photocatalysts can effectively degrade a range of organic dyes and other pollutants under UV or visible light irradiation. fafu.edu.cnnih.gov For instance, composites of basic bismuth (III) nitrate (B79036) with bismuth vanadate (B1173111) have shown enhanced photocatalytic activity in the degradation of rhodamine B, methyl orange, phenol, and 2-propanol. nih.gov The efficiency of the degradation process is influenced by factors such as the synthesis method, the chemical composition of the catalyst, and the reaction conditions. fafu.edu.cn One study highlighted that a Bi2O2(OH)(NO3) photocatalyst, synthesized via a one-pot hydrothermal method, exhibited superior photocatalytic ability for degrading pollutants under UV light compared to traditional bismuth-based catalysts. fafu.edu.cn Another study demonstrated that modifying bismuth subcarbonate nanoflakes with plasmonic silver nanoparticles resulted in a binary heterostructure capable of degrading 2,4-Dichlorophenol and Rhodamine B under visible light with high efficiency. worldscientific.com

The enhanced photocatalytic performance of these materials is often attributed to their layered crystal structures and the generation of reactive oxygen species that break down the organic molecules. fafu.edu.cnmdpi.com

Catalysis in Fine Chemical Synthesis

Bismuth subnitrate serves as a simple and efficient heterogeneous catalyst in several organic reactions, contributing to the atom-economical synthesis of fine chemicals. researchgate.netresearchgate.net It has been successfully employed in Markovnikov-type alkyne hydrations to produce methyl ketones. researchgate.net This process is effective under both batch conditions and continuous flow systems using a packed-bed reactor. researchgate.net

Furthermore, bismuth subnitrate has proven to be an excellent catalyst for the acetalization and ketalization of a wide array of aldehydes and ketones with diols under mild conditions. researchgate.net A key advantage of using bismuth subnitrate is its solid nature throughout the reaction, which allows for easy recovery and reuse without a significant loss of catalytic activity. researchgate.net It has also been utilized in the synthesis of various heterocyclic compounds, such as 2-substituted and 1,2-disubstituted benzimidazoles, through one-pot reactions with high yields. rhhz.net

The catalytic activity of bismuth subnitrate is often attributed to its Lewis acid character, which facilitates various organic transformations. researchgate.netscirp.org It has also been used in Michael reactions, providing a general, high-yielding, and environmentally friendly method for preparing a variety of organic compounds. acs.orgnih.gov

Environmental Remediation and Sorption Technologies

The application of bismuth subnitrate extends to environmental cleanup, where it is utilized for its ability to remove contaminants from aqueous solutions and its potential role in subsurface remediation.

Adsorption of Inorganic Contaminants from Aqueous Solutions

Bismuth subnitrate is a promising adsorbent material for the removal of various inorganic contaminants from water. frontiersin.org Its layered structure is effective in treating a variety of contaminant species, including heavy metals and radionuclides. frontiersin.orgacs.orgrsc.org

Studies have demonstrated the capacity of bismuth subnitrate to adsorb contaminants such as chromate (B82759), iodate (B108269), pertechnetate (B1241340), and uranyl carbonate. rsc.orgrsc.org The adsorption process can be influenced by the presence of other substances, such as organic polymers, which can sometimes impair the adsorption capacity and rate. frontiersin.org For example, the adsorption capacity of bismuth subnitrate for chromate was found to decrease in the presence of xanthan gum and sodium alginate. frontiersin.org The mechanism of removal often involves ion exchange and the formation of new mineral phases. rsc.orgrsc.org

The table below summarizes the adsorption of various inorganic contaminants by bismuth-based materials, including bismuth subnitrate.

| Contaminant | Adsorbent | Removal Mechanism | Reference |

| Chromate (Cr(VI)) | Bismuth Subnitrate | Adsorption, Reduction | frontiersin.org |

| Iodate | Bismuth Subnitrate | Adsorption | rsc.orgrsc.org |

| Pertechnetate | Bismuth Subnitrate | Adsorption, Anion Exchange | rsc.orgrsc.orgrsc.org |

| Uranyl Carbonate | Bismuth Subnitrate | Adsorption | rsc.orgrsc.org |

Role in Subsurface Remediation Strategies

Bismuth subnitrate is being investigated for its potential use in in-situ subsurface remediation strategies, particularly at sites contaminated with radioactive waste. acs.orgrsc.orgrsc.org Its ability to sequester contaminants like technetium-99 (B83966) (as pertechnetate) from groundwater makes it a valuable material for environmental cleanup at legacy nuclear sites. rsc.orgrsc.orgrsc.org

When introduced into the subsurface, bismuth subnitrate can undergo hydrolysis and transform into different mineral phases, which play a role in contaminant uptake. rsc.orgrsc.org Research has shown that it can effectively remove pertechnetate from simulated groundwater, with removal efficiencies reaching up to 93% within a week. rsc.org The long-term stability of the sequestered contaminant is a crucial aspect of these remediation strategies. rsc.org The interaction of bismuth subnitrate with contaminants in the subsurface is complex and can involve mechanisms such as anion exchange and the formation of new, stable bismuth-containing minerals. rsc.orgrsc.orgrsc.org

Advanced Materials Science Applications

Beyond catalysis and remediation, bismuth subnitrate is a component in the creation of various advanced materials. It is used as a white pigment in cosmetics and to create ceramic and enamel glazes. atamanchemicals.comusgs.gov In the electronics industry, bismuth compounds are used for their dielectric properties. bluestonemc.com Bismuth subnitrate also serves as a precursor for the synthesis of other bismuth-containing materials, such as bismuth oxide and bismuth-based alloys. mdpi.combluestonemc.com Its properties make it a versatile starting material for producing a range of functional materials with specific optical, electronic, and chemical characteristics. jinwang.euamericanelements.com

Fabrication of Electrochemical Sensors and Electroactive Materials

Bismuth subnitrate is a significant compound in the development of advanced electrochemical sensors and electroactive materials. mdpi.compolito.it Its derivatives, particularly heterostructures formed with bismuth oxide (Bi₂O₃), are evaluated as potential electroactive materials for sensitive detection of various compounds. mdpi.com One notable application is in the detection of paracetamol (PCM), where bismuth oxide and bismuth subnitrate heterostructures (Bi₂O₃/Bi₅O₇NO₃) are deposited on screen-printed electrodes (SPEs) to enhance their sensitivity and electrooxidation kinetics. mdpi.compolito.it

The fabrication of these sensors often involves simple, cost-effective methods. For instance, heterostructures of Bi₂O₃ and Bi₅O₇NO₃ can be produced via a solid-state method using bismuth(III) nitrate pentahydrate as a precursor salt. mdpi.com The process involves heating the precursor to induce dehydration and then further raising the temperature to facilitate the transition of Bi₅O₇NO₃ to pure Bi₂O₃, creating effective heterostructures. mdpi.com Another approach is the electrochemical co-deposition of bismuth and a biopolymer like chitosan (B1678972) onto a screen-printed carbon electrode, creating a nanocomposite sensor. nih.gov Bismuth-based electrodes are considered an environmentally friendly alternative to traditional mercury electrodes for detecting heavy metals due to their low toxicity. mdpi.com

Research has shown that modifying electrodes with bismuth-based materials can significantly improve their analytical performance. For example, a glassy carbon electrode modified with electrodeposited graphene and bismuth demonstrated high sensitivity for detecting metronidazole, with a detection limit of 0.9 nM. maynoothuniversity.ie Similarly, flexible copper sensors decorated with bismuth micro/nanodentrites have been developed for detecting lead and cadmium in non-invasive samples like sweat. mdpi.com The introduction of structural defects, such as partial oxidation sites in the bismuth subnitrate structure, has been shown to favor improved electron transfer, enhancing the sensor's kinetic performance and sensitivity. mdpi.compolito.it

Table 1: Examples of Bismuth-Based Electrochemical Sensors

| Sensor Type | Target Analyte(s) | Key Features | Limit of Detection (LOD) |

|---|---|---|---|

| Bi₂O₃/Bi₅O₇NO₃ Heterostructure on SPE mdpi.compolito.it | Paracetamol | Enhanced sensitivity and kinetics due to synergistic effects. | Not specified |

| Graphene/Bismuth Modified Glassy Carbon Electrode maynoothuniversity.ie | Metronidazole | Adsorption-controlled reaction, easily regenerated surface. | 0.9 nM |

| Bismuth-Chitosan Nanocomposite on SPE nih.gov | Pb(II), Cd(II), Zn(II) | Environmentally benign materials, good stability. | 0.1-0.2 ppb |

Development of Polymeric Composites and Their Microstructural Properties

Bismuth subnitrate and its derivatives are utilized in the creation of polymeric composites, enhancing their properties for specific applications. While direct studies on bismuth subnitrate-polymer composites are specific, the use of its derivatives, like bismuth oxide (often synthesized from bismuth subnitrate), is more commonly documented. These composites are developed to improve mechanical, thermal, and functional characteristics of the base polymer. researchgate.netmdpi.com

In another example, bismuth oxide nanoparticles (BiONPs) were incorporated into a Bis-GMA (bisphenol A-glycidyl methacrylate) matrix to create a ceramic composite for potential biomedical use. mdpi.com The microstructural and mechanical properties were found to be highly dependent on the filler concentration. Nanoindentation tests revealed that a 2 wt.% concentration of BiONPs in a water-free composite significantly increased the nanoindentation modulus and hardness. mdpi.com However, the inclusion of water in the composite formulation was found to weaken the material, underscoring the importance of the processing method on the final microstructural and mechanical integrity. mdpi.com The interaction between the filler and the polymer matrix is crucial; good structural interaction without adverse chemical reactions leads to synergistic reinforcement of the polymer matrix. semnan.ac.ir

Table 2: Mechanical Properties of a BiONP/Bis-GMA Composite

| Sample Composition | Flexural Strength (MPa) | Nanoindentation Modulus (GPa) | Nanoindentation Hardness (GPa) |

|---|---|---|---|

| Blank (0 wt.% BiONPs) | 38.59 (±4.16) | Not Reported | Not Reported |

| 1 wt.% BiONPs (with water) | 33.04 (±7.13) | Not Reported | Not Reported |

| 2 wt.% BiONPs (with water) | 10.40 (±0.91) | Not Reported | Not Reported |

| 4 wt.% BiONPs (with water) | 22.02 (±0.94) | Not Reported | Not Reported |

| 2 wt.% BiONPs (without water) | 28.45 (±2.50) | 26.4 (±1.28) | 0.46 (±0.013) |

Data sourced from a study on BiONP/Bis-GMA composites. mdpi.com

Precursor Material for Bismuth Oxide and Other Bismuth-Based Compounds

Bismuth subnitrate is a widely used and excellent precursor for the synthesis of bismuth oxide (Bi₂O₃) and other bismuth-based compounds. samaterials.comamericanelements.com Its utility stems from its ability to be converted into Bi₂O₃ through relatively straightforward processes like thermal decomposition or hydrolysis. aip.orgmdpi.com Bismuth oxide is an advanced functional material with a wide range of applications, including in catalysts, solid-state electrolytes, and gas sensors. aip.org

The synthesis of Bi₂O₃ from bismuth subnitrate can be achieved through various methods. Conventional precipitation routes involve the thermal decomposition of precursors like bismuth subnitrate at high temperatures, sometimes up to 800 °C, to yield the final Bi₂O₃ product. aip.org More advanced methods include the solution combustion method, where bismuthyl nitrate (a form of bismuth subnitrate) is used as the raw material (the bismuth source) and a fuel like citric acid is used to facilitate a lower-temperature synthesis. researchgate.net Hydrothermal methods have also been employed, where the self-hydrolysis of bismuth nitrate can produce Bi₂O₃ nanoparticles at temperatures ranging from 70 to 120 °C. aip.org The specific synthesis conditions, such as temperature, have a direct influence on the particle size and crystal structure of the resulting bismuth oxide. aip.org For example, one study using a hydrothermal method found that the average size of monoclinic Bi₂O₃ rods increased from 190 nm to 320 nm as the reaction temperature was raised from 70 °C to 120 °C. aip.org

Furthermore, electrochemical procedures can be used where a deposit obtained from an acidic solution of bismuth nitrate undergoes thermal treatment. mdpi.com Thermal treatment at 500 °C was shown to convert the majority of a bismuth subnitrate-related deposit into monoclinic bismuth oxide (Bi₂O₃). mdpi.com Besides bismuth oxide, bismuth subnitrate also serves as a starting material for producing other compounds like bismuth subcarbonate and bismuth subsalicylate. samaterials.commdpi.com This versatility makes bismuth subnitrate a key intermediate in the production of a wide array of high-purity bismuth compounds for various industrial and scientific applications. americanelements.combluestonemc.com

Table 3: Synthesis of Bismuth Oxide from Bismuth Precursors

| Synthesis Method | Bismuth Precursor | Key Process Details | Resulting Product |

|---|---|---|---|

| Conventional Precipitation aip.org | Bismuth Subnitrate | Thermal decomposition | Bi₂O₃ |

| Solution Combustion researchgate.net | Bismuthyl Nitrate | Combustion with citric acid fuel, heated at 250 °C | Monoclinic Bi₂O₃ |

| Hydrothermal aip.org | Bismuth Nitrate | Self-hydrolysis in water at 70-120 °C | Monoclinic Bi₂O₃ rods |

| Electrochemical/Thermal mdpi.com | Bismuth Nitrate Solution | Cathodic electrodeposition followed by thermal treatment at 500 °C | Monoclinic Bi₂O₃ (major phase) |

Industrial Chemical Process Applications (e.g., Mitigation of Unwanted Chemical Reactions)

Bismuth subnitrate and other bismuth compounds find application in various industrial chemical processes, including roles in catalysis and the mitigation of unwanted chemical reactions or environmental contaminants. iloencyclopaedia.orgnih.gov Due to its low toxicity compared to other heavy metals, bismuth is considered a "green" element, and its use can help reduce the environmental impact of certain industrial activities. nih.gov

One significant application is in catalysis. Bismuth-based materials, often derived from bismuth subnitrate, can act as catalysts in various reactions. For instance, bismuth oxide is a promising catalyst for the electrochemical reduction of nitrate, a significant water pollutant. scirp.org Metal-oxide catalysts like Bi₂O₃ can facilitate the conversion of nitrate to ammonia, offering a sustainable approach to mitigate nitrate pollution in water. scirp.org The unique surface properties of these materials enhance electron transport and boost catalytic efficiency. scirp.org Similarly, bismuth nanocatalysts have been developed for the efficient reduction of azo dye contaminants in industrial wastewater, addressing a major source of water pollution from textile and other industries. rsc.org

In addition to environmental remediation, bismuth compounds have been explored for mitigating the adverse effects of other chemical agents. An interesting application is the use of bismuth subnitrate to attenuate the toxicity of certain chemotherapy drugs, such as cisplatin. nih.govatamanchemicals.com Cisplatin's use is often limited by severe side effects, and bismuth compounds may help to ameliorate these unwanted reactions. nih.gov Furthermore, bismuth-based materials are effective at sequestering various contaminants from groundwater, such as chromate, iodate, and pertechnetate, which are present at legacy nuclear sites. rsc.org Commercial bismuth subnitrate, upon hydrolysis, can transform into mineral phases that facilitate the uptake of these contaminants through mechanisms like anion exchange and adsorption. rsc.org This demonstrates its role in mitigating the spread of hazardous materials through geochemical stabilization.

Analytical Chemistry of Bismuth Subnitrate

Spectrophotometric and Spectroscopic Methods for Bismuth Quantification

Spectrophotometric and spectroscopic methods are mainstays in the analytical laboratory for the quantification of bismuth. These techniques are based on the interaction of electromagnetic radiation with bismuth atoms or ions.

UV-Visible Spectroscopy Techniques

UV-Visible spectroscopy is a versatile and widely used technique for the determination of bismuth. This method is based on the formation of a colored complex between bismuth(III) ions and a suitable chromogenic reagent. The intensity of the color, which is directly proportional to the bismuth concentration, is measured by a spectrophotometer at a specific wavelength.

Several reagents have been developed for the spectrophotometric determination of bismuth. For instance, a simple and sensitive method involves the reaction of bismuth(III) with arsenazo(III) in an acidic solution (pH=1.9) to form a blue, water-soluble complex with a maximum absorption at 612 nm. uobaghdad.edu.iq This method adheres to Beer's law in the concentration range of 0.1–4.25 µg/mL. uobaghdad.edu.iq Another method utilizes the reaction of bismuth(III) with o-hydroxyhydroquinonephthalein in the presence of the non-ionic surfactant Brij 58 in an acidic medium, which is reported to be highly sensitive. nih.gov The formation of a yellow complex with thiourea (B124793) is another established method for bismuth determination. nist.gov Additionally, the reagent 2-Methyl-4-(3,4-dihydroxy phenyl) thiazole (B1198619) hydrochloride has been used to form a complex with bismuth(III) that absorbs at 328 nm. uobabylon.edu.iq

The complexation of bismuth ions with sulfur-containing biomolecules, such as L-cysteine and L-glutathione, can also be monitored using UV-Vis spectroscopy. dtic.mil For example, the complex formed between bismuth and L-cysteine exhibits a characteristic absorption peak around 340 nm. dtic.mil The choice of the complexing agent and the reaction conditions, such as pH, are critical for achieving the desired sensitivity and selectivity. uobaghdad.edu.iqdtic.mil

Table 1: Comparison of UV-Visible Spectrophotometric Methods for Bismuth Quantification

| Reagent | Wavelength (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Arsenazo(III) | 612 | 0.1–4.25 | 1.9×10⁴ | uobaghdad.edu.iq |

| o-hydroxyhydroquinonephthalein with Brij 58 | 520 | 0–3.5 | 9.03×10⁴ | nih.gov |

| Thiourea | ~425 | - | - | nist.gov |

| 2-Methyl-4-(3,4-dihydroxy phenyl) thiazole hydrochloride | 328 | 0.3-10 ppm | 9.529×10³ | uobabylon.edu.iq |

| Cyanex 301 | 439 | - | 5.53×10³ | rsc.org |